molecular formula C10H9ClFN3 B3039245 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 1001757-55-6

4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B3039245
M. Wt: 225.65 g/mol
InChI Key: CSSAALCFGVTUBI-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group, and this benzyl group is substituted with a fluorine atom at the 3-position. Additionally, the pyrazole ring is substituted with a chlorine atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would likely result in areas of high electron density and could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, for example, might undergo electrophilic substitution reactions . The benzyl group could be involved in reactions like oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

    3-Chloro-4-fluoronitrobenzene

    This compound is used as a building block in organic synthesis. It undergoes reduction in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation to yield a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .

    4-Fluorobenzyl isocyanate

    This is another organic building block containing an isocyanate group. It has been used as a reagent in the synthesis of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo [3,4- a ]pyrazine-7-carboxylic acid 4-fluoro-benzylamide and ( S )-2- (4-fluorobenzyl)-7-hydroxy-10,10 a -dihydroimidazo [1,5- b ]isoquinoline-1,3 (2 H ,5 H )-dione .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For example, compounds containing halogens like chlorine and fluorine can sometimes be hazardous and require careful handling .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSAALCFGVTUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208580
Record name 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine

CAS RN

1001757-55-6
Record name 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001757-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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